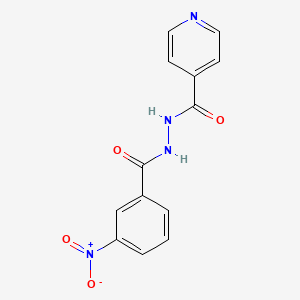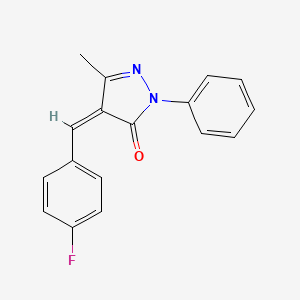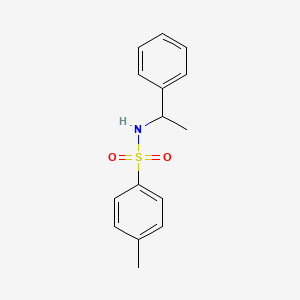
4-methyl-N-(1-phenylethyl)benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MPBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential application in drug design and development. MPBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Applications De Recherche Scientifique
Antibacterial Agents
4-methyl-N-(1-phenylethyl)benzenesulfonamide and its derivatives have been explored for their potential as antibacterial agents. In a study, derivatives of this compound demonstrated significant antibacterial properties against various bacterial strains, marking them as potent antibacterial agents (Abbasi et al., 2015).
Organic Chemistry Education
The compound has been utilized in educational settings to teach organic chemistry concepts. A laboratory experiment involving the synthesis and characterization of a related compound, 4-methyl-N-(phenylacetyl)benzenesulfonamide, was designed to help undergraduate students understand spectroscopy and catalytic reactions (Jung, 2018).
Photodynamic Therapy for Cancer
Research into derivatives of this compound has also extended into the field of cancer treatment. A study synthesized new compounds with this structure, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment, given their high singlet oxygen quantum yield (Pişkin et al., 2020).
Enzyme Inhibition
The compound and its derivatives have shown promise as enzyme inhibitors. A series of substituted benzenesulfonamides were evaluated for their ability to inhibit membrane-bound phospholipase A2, a key enzyme in various physiological processes (Oinuma et al., 1991).
Luminescent Materials
A derivative of this compound, known as MTBF, was synthesized and found to exhibit excellent fluorescence due to aggregation-induced emission. This property makes it a candidate for applications in luminescent materials (Jia et al., 2019).
Anticancer Activity
Some derivatives have been explored for their anticancer activity. For instance, a series involving 4-[(3-substituted)ureido/thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides showed marked activity against human colorectal and cervix carcinoma cell lines, highlighting their potential in cancer therapy (Karakuş et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of various derivatives of this compound have been extensively studied. These studies contribute to a better understanding of the compound's potential applications in various fields. For example, the synthesis of ynamides using this compound as an intermediate was documented, providing insights into the compound's versatility in chemical synthesis (Coste et al., 2011).
Antimicrobial Pharmaceutical Synthesis
Derivatives of this compound have been utilized in synthesizing antimicrobial pharmaceutical drugs, highlighting its role in drug development. This includes the creation of novel compounds with potential applications in treating infections (Thamizharasi et al., 2002).
Propriétés
IUPAC Name |
4-methyl-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYSGUPQTHXQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(2-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842803.png)
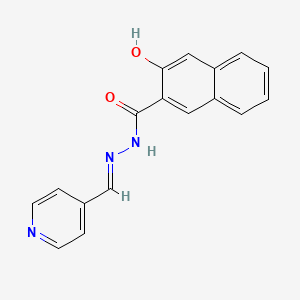
![N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842815.png)



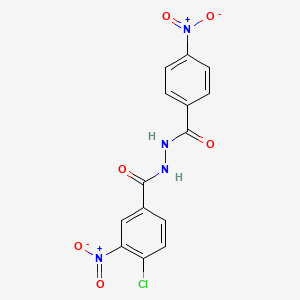
![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)
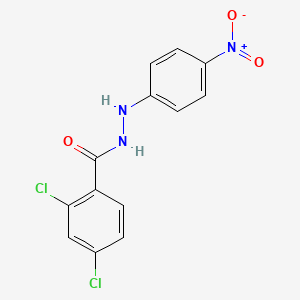
![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)
